Fmoc-D-丙氨酸

描述

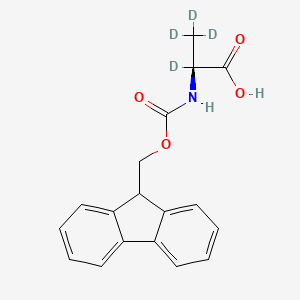

Fmoc-[D]Ala-OH is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . It is a versatile reagent used in Fmoc solid-phase peptide synthesis .

Synthesis Analysis

Fmoc-[D]Ala-OH is used in the synthesis of various peptides. A study demonstrated the ability to control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids (Fmoc-SAAs) namely, Alanine, Valine, Leucine, Isoleucine, and Proline .Molecular Structure Analysis

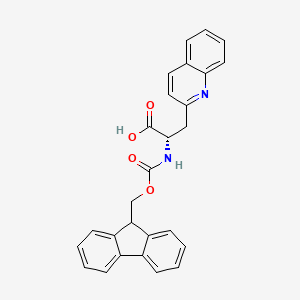

The empirical formula of Fmoc-[D]Ala-OH is C18H17NO4 . The molecular weight is 311.33 . The structure of Fmoc-[D]Ala-OH can be represented by the SMILES stringCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis

Fmoc-[D]Ala-OH is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .Physical And Chemical Properties Analysis

Fmoc-[D]Ala-OH is a white to light yellow crystal powder . It has a melting point of 147-153 °C (lit.) . It is soluble in water .科学研究应用

水凝胶形成

“Fmoc-D-丙氨酸”用于合成肽基水凝胶 (PHGs),这是一种适用于生物、生物医学和生物技术应用的生物相容性材料 {svg_1}. 这些水凝胶用作药物递送和用于成像的诊断工具 {svg_2}. Fmoc 基团有助于这些肽的自组装和凝胶化特性 {svg_3}.

组织工程

“Fmoc-D-丙氨酸”衍生物形成的水凝胶可用于组织工程 {svg_4}. 例如,Fmoc-K3 水凝胶,这种水凝胶更加坚硬,支持细胞粘附、存活和复制,使其成为组织工程的潜在材料 {svg_5}.

钙钛矿太阳能电池

“Fmoc-D-丙氨酸”已被用于钙钛矿太阳能电池的界面钝化 {svg_6}. 这种策略减少了 PbI2 杂质,延长了载流子寿命,增强了钙钛矿薄膜的发光,并降低了钙钛矿薄膜表面的缺陷态密度 {svg_7}. 结果,它提高了太阳能电池的功率转换效率 {svg_8}.

三唑肽和氮杂肽的合成

“Fmoc-D-丙氨酸”用作制备三唑肽和氮杂肽的结构单元 {svg_9} {svg_10}. 这些肽由于其对蛋白水解酶的抗性,在药物化学中具有多种应用。

双阳离子卟啉肽的合成

“Fmoc-D-丙氨酸”用于使用标准 Fmoc 固相合成合成双阳离子卟啉肽 {svg_11} {svg_12}. 这些肽在癌症治疗的光动力疗法中具有潜在的应用。

曼尼希加合物转化为 α-卤代酰胺

“Fmoc-D-丙氨酸”用于将曼尼希加合物转化为 α-卤代酰胺,而不会发生氮丙啶化 {svg_13} {svg_14}. 这种转化在有机合成中很有用。

作用机制

Target of Action

Fmoc-[D]Ala-OH, also known as Fmoc-[D4]Ala-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protecting group for the amine at the N-terminus . This allows for the stepwise elongation of peptide chains .

Result of Action

The primary result of Fmoc-[D]Ala-OH’s action is the successful synthesis of peptides with minimal side reactions . By protecting the amine group during synthesis, Fmoc-[D]Ala-OH allows for the precise assembly of amino acids into peptides .

Action Environment

The action of Fmoc-[D]Ala-OH is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base, typically piperidine . The stability of Fmoc-[D]Ala-OH is also dependent on proper storage conditions, with a recommended storage temperature of 2-8°C .

安全和危害

未来方向

Fmoc-[D]Ala-OH is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Relevant Papers A paper titled “Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids” discusses the self-assembly of Fmoc protected single amino acids . Another paper titled “Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase” provides insights into the reaction process of Fmoc-D-Ala-OH .

属性

IUPAC Name |

(2S)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-UAMNTACQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

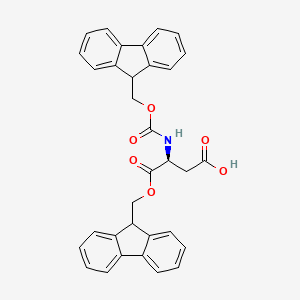

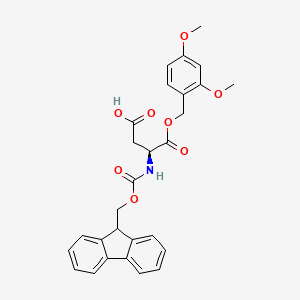

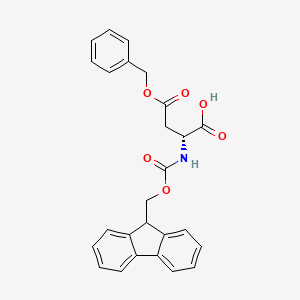

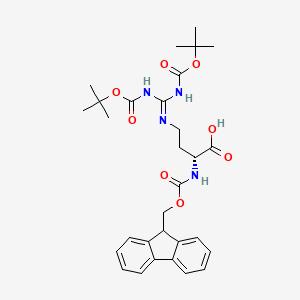

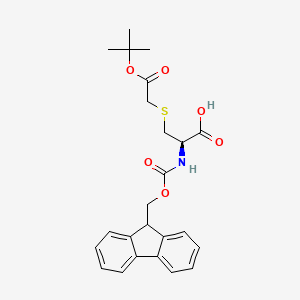

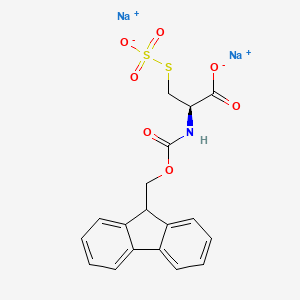

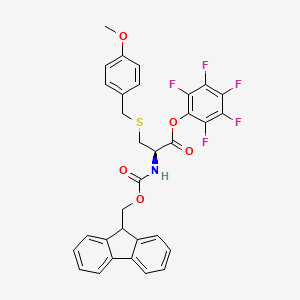

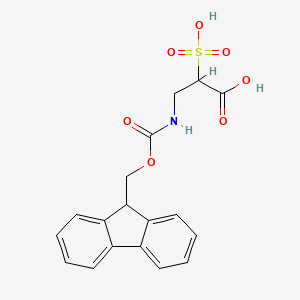

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)